6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one is a chemical compound with significant interest in various scientific fields. It is classified under the category of dihydropyridazine derivatives, which are known for their diverse biological activities. The compound's unique structure contributes to its potential applications in medicinal chemistry and other research areas.
6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one belongs to the class of heterocyclic compounds, specifically pyridazines. These compounds are characterized by a six-membered ring containing two nitrogen atoms at non-adjacent positions. This particular compound features an amino group attached to a phenyl ring, enhancing its reactivity and potential biological activity.
The synthesis of 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. Common methods include:
The synthesis may require specific reagents such as hydrazine derivatives, aldehydes or ketones for cyclization, and appropriate catalysts or solvents to facilitate the reactions. Reaction conditions such as temperature and pH must be carefully controlled to optimize yield and purity.
The molecular formula for 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one is , with a molecular weight of approximately 204.24 g/mol. The structure consists of a dihydropyridazine core substituted with a methyl group and an amino phenyl group.
6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electron-donating properties of the amino group and the electron-withdrawing nature of the carbonyl functionalities in potential reaction partners.
The mechanism of action for 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one is primarily studied in the context of its biological activities. It may interact with various biological targets such as enzymes or receptors due to its structural features.
Research indicates that compounds with similar structures exhibit activities such as anti-inflammatory and anticancer properties, suggesting that this compound might share similar mechanisms involving modulation of signaling pathways or inhibition of target enzymes.
Relevant data indicates that this compound has potential for high gastrointestinal absorption but is not expected to cross the blood-brain barrier effectively .
6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Pyridazinone derivatives emerged as privileged scaffolds in medicinal chemistry following the serendipitous discovery of their bioactivity in the mid-20th century. Initial interest focused on cardiovascular applications, exemplified by the development of Levosimendan (a pyridazinone-dihydropyridine hybrid) for acute heart failure due to its calcium-sensitizing properties [5] [9]. The 1990s marked a pivotal shift toward oncology, driven by structural optimization efforts that enhanced kinase affinity and pharmacokinetic profiles. Sorafenib's clinical success (2005) validated diarylurea-containing pyridazinones as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, establishing a structural blueprint for subsequent derivatives [3] [10]. Contemporary research exploits pyridazinone’s dual hydrogen-bond acceptor capacity and planar geometry to target adenosine triphosphate (ATP)-binding sites in kinases. Notable clinical candidates include:
Table 1: Milestone Pyridazinone Derivatives in Drug Development
Compound | Therapeutic Target | Key Structural Feature | Clinical Impact |
---|---|---|---|
Levosimendan | Cardiac troponin C | 5-Methyl-4,5-dihydropyridazinone | Inotropic support in heart failure |
Sorafenib | VEGFR-2/PDGFR | Diarylurea-pyridinyl hybrid | FDA-approved for renal/hepatic carcinomas |
TAK-593 (Phase I) | VEGFR-1/2/3 | Imidazo[1,2-b]pyridazine | Potent antiangiogenic activity (IC₅₀ <1 nM) |
The 2-aminophenyl moiety confers distinctive physicochemical and target-binding properties to pyridazinone cores. Crystallographic analyses reveal that this substituent adopts a coplanar conformation relative to the dihydropyridazinone ring (dihedral angle = 8.5–15.0°), facilitating π-π stacking with tyrosine residues in kinase domains [1] [8]. The ortho-amino group serves dual functions: (1) acting as a hydrogen-bond donor to backbone carbonyls (e.g., Glu915 in VEGFR-2), and (2) enabling intramolecular H-bonding with the pyridazinone N2 atom, enhancing conformational rigidity [4]. These features optimize binding to hydrophobic pockets adjacent to the ATP-binding site.
In 6-(2-aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one, the methyl group at position 2 introduces chirality and restricts ring puckering, reducing entropic penalties upon target engagement. Hirshfeld surface analyses confirm that methylene-C–H⋯O/N interactions stabilize supramolecular tapes in crystalline states, correlating with improved solid-state stability [1]. Quantum mechanical calculations further indicate that electron delocalization across the 2-aminophenyl-pyridazinone system lowers the HOMO-LUMO gap (ΔE = 3.2 eV), enhancing charge transfer interactions with electron-deficient kinase residues.
Table 2: Structural Attributes of 6-(2-Aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one
Structural Element | Conformational Feature | Biological Implication |
---|---|---|
2-Aminophenyl at C6 | Coplanar with pyridazinone (θ < 15°) | Facilitates π-stacking with Tyr1048 (VEGFR-2) |
Ortho-amino group | Intramolecular H-bond to N2 (2.1 Å) | Enhances rigidity and kinase hinge region binding |
Methyl at C2 | Axial orientation (S-configuration) | Blocks solvent access to hydrophobic cleft |
Pyridazinone carbonyl | H-bond acceptor (d = 1.24 Å) | Coordinates conserved water in DFG motif |
This compound represents a strategic hybridization of pharmacophoric elements from validated kinase inhibitors. The 2-methyl-2,3-dihydropyridazin-3-one core mimics sorafenib’s pyridine carboxamide hinge binder but offers enhanced dipole moment (4.8 D vs. 3.2 D) for stronger charge complementarity with VEGFR-2 [10]. Crucially, the ortho-aminophenyl substituent enables unique interactions distinct from para-aminophenyl analogues (e.g., Levosimendan intermediates):
Table 3: Comparative Pharmacological Profiles of Pyridazinone Analogues
Compound | VEGFR-2 IC₅₀ | DHFR IC₅₀ | Antiproliferative GI₅₀ (A549) |
---|---|---|---|
6-(2-Aminophenyl) derivative | 60.7–107 nM | 23–153 µM | 255–319 µg/mL |
6-(4-Aminophenyl) analogue | 1.3–1.8 µM | >200 µM | >450 µg/mL |
Sorafenib (reference) | 90 nM | Inactive | 7.2 µM |
Mechanistic studies reveal that 6-(2-aminophenyl)-2-methyl-2,3-dihydropyridazin-3-one upregulates pro-apoptotic genes (p53, Bax) while suppressing Bcl-2, inducing G0/G1 cell cycle arrest in solid tumors [3] [10]. This gene modulation profile, combined with intrinsic antiangiogenesis, positions it as a promising multitargeted agent for oncological applications.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: